Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-
Description
Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)- is a spirocyclic compound featuring a quinuclidine (1-azabicyclo[2.2.2]octane) core fused to a pyrrolidine ring, with a 3-pyridazinyl substituent at the 1'-position. Its molecular formula is C₁₄H₂₀N₄, molar mass 244.34 g/mol, and topological polar surface area (PSA) 32.3 Ų .
Properties
CAS No. |
646056-97-5 |
|---|---|
Molecular Formula |
C14H20N4 |
Molecular Weight |
244.34 g/mol |
IUPAC Name |
1'-pyridazin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] |
InChI |
InChI=1S/C14H20N4/c1-2-13(16-15-6-1)17-9-5-14(11-17)10-12-3-7-18(14)8-4-12/h1-2,6,12H,3-5,7-11H2 |
InChI Key |
COYDKRUCJADLKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1CC23CCN(C3)C4=NN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
Reaction of Azabicyclo Compounds with Pyrrolidine : One common method involves the reaction of azabicyclo[2.2.2]octane derivatives with pyrrolidine. This reaction typically requires the use of a base, such as sodium hydride, to deprotonate the azabicyclo compound before adding pyrrolidine to form the desired spiro compound.
Multicomponent Reactions : Another effective approach is through multicomponent reactions, which allow for the simultaneous formation of multiple bonds and can lead to complex structures with high efficiency.
Reaction Conditions
The following conditions are commonly employed in the synthesis:
Base Catalysis : Sodium hydride or other strong bases are used to facilitate the deprotonation step, which is crucial for the subsequent nucleophilic attack by pyrrolidine.
Temperature Control : Reactions are often conducted under controlled temperatures to optimize yield and minimize side reactions.
Purification Techniques : Post-synthesis purification methods such as recrystallization or chromatography are essential to isolate Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] in high purity.
Types of Reactions
Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] can undergo various chemical reactions:
Oxidation : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to products such as ketones or carboxylic acids.
Reduction : Reduction reactions are feasible using hydrogen gas in the presence of a palladium catalyst, yielding reduced derivatives of the spiro compound.
Nucleophilic Substitution : The spiro compound can participate in nucleophilic substitution reactions with alkyl halides or amines when treated with bases like sodium hydroxide.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Hydrogen gas + Palladium catalyst | Atmospheric pressure |
| Nucleophilic Substitution | Alkyl halides or amines | Base (e.g., Sodium hydroxide) |
Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] has shown potential in various scientific fields:
Biological Activity
Research indicates that this compound may act as an agonist at nicotinic acetylcholine receptors (nAChRs), which are significant for cognitive functions and neuroprotection.
Chemical Reactions Analysis
Oxidation Reactions
The pyridazinyl group in the compound may undergo oxidation under controlled conditions. For example:
-
Ketone Formation : Analogous spiro compounds with nitrogen-containing heterocycles (e.g., pyrimidinyl derivatives) are oxidized to ketones using agents like KMnO₄ or RuO₄ in acidic or neutral media.
-
Epoxidation : The bicyclic structure’s strained rings may facilitate epoxidation under mild oxidizing conditions, though no direct evidence exists for this specific compound.
Substitution Reactions
The pyridazinyl moiety’s electron-deficient nature makes it susceptible to nucleophilic aromatic substitution (NAS):
Cycloaddition Reactions
The spiro compound’s rigid bicyclic system and π-deficient pyridazinyl group may participate in:
-
Diels-Alder Reactions : With electron-rich dienes under thermal or Lewis acid-catalyzed conditions.
-
Click Chemistry : The ethynyl group (if present, as in related compounds like CAS 646056-93-1 ) enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole-linked derivatives.
Reduction Reactions
Reductive transformations of the spiro core or substituents include:
-
Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) may reduce pyridazinyl rings to partially saturated analogs, altering electronic properties.
-
Lithium Aluminum Hydride (LiAlH4) : Potential reduction of amide bonds in adjacent functional groups, though the bicyclic structure likely resists cleavage.
Acid/Base-Mediated Rearrangements
The spiro system’s nitrogen atoms may facilitate protonation-deprotonation equilibria, leading to:
-
Ring-Opening : Under strong acids (e.g., HCl), the azabicyclo ring could undergo cleavage, forming linear amines.
-
Tautomerization : Prototropic shifts in the pyridazinyl group could yield isomeric forms, impacting reactivity.
Mechanistic Insights
While direct studies are unavailable, the compound’s interactions with biological targets (e.g., nicotinic acetylcholine receptors) suggest its reactivity is influenced by:
-
Steric Effects : The spiro junction restricts conformational flexibility, directing reactions to specific sites.
-
Electronic Effects : The pyridazinyl group’s electron-withdrawing nature polarizes adjacent bonds, enhancing electrophilic character.
Scientific Research Applications
Chemistry
In chemistry, Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-(3-pyridazinyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-(3-pyridazinyl)- is investigated for its potential therapeutic properties. It may act as an agonist or antagonist at specific receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-(3-pyridazinyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Spirooxazolidinone Derivatives (AR-R17779 and AZD0328)
AR-R17779 ((-)-spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one]) and AZD0328 ((2'R)-spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]) are α7 nAChR agonists. Key differences include:
- Structural Features: AR-R17779 has an oxazolidinone ring, while the target compound substitutes this with pyrrolidine and 3-pyridazinyl groups. AZD0328 replaces oxazolidinone with a fused furopyridine system .
- Receptor Selectivity : AR-R17779 exhibits cross-reactivity with 5-HT3 receptors, limiting therapeutic utility. AZD0328, optimized via SAR studies, shows improved α7 nAChR selectivity and CNS penetration .
Table 1: Structural and Pharmacokinetic Comparison
Quinuclidine-Based Nicotinic Ligands (TC2429 and DMAC)
TC2429 (2-(3-pyridinyl)-1-azabicyclo[2.2.2]octane) and DMAC (3-(4)-dimethylaminocinnamylidine anabaseine) are nAChR modulators:
- The target compound’s spiro architecture may reduce off-target effects .
- DMAC : A selective α7 nAChR agonist derived from anabaseine. Unlike the target compound, DMAC features a cinnamylidine substituent, enhancing α7 affinity (Ki < 6 nM) and cytoprotective effects .
Table 2: Receptor Affinity and Selectivity
Spirocyclic NMUR2 Antagonist (R-PSOP)
R-PSOP ((R)-5’-(phenylaminocarbonylamino)spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine]) is a non-peptidic neuromedin U receptor antagonist (Ki = 52 nM at NMUR2). Unlike the target compound, R-PSOP’s phenylaminocarbonyl group drives NMUR2 selectivity, demonstrating the impact of substituents on receptor targeting .
Structural Analogs with Varied Bicyclic Systems
- Its molecular weight (230.3 g/mol) and PSA (32.3 Ų) are comparable to the target compound .
- Spiro[1-azabicyclo[3.2.2]nonane]: Larger bicyclo systems (e.g., TC1698) may enhance α7 nAChR affinity but increase synthetic complexity .
Biological Activity
Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)- is a complex organic compound notable for its unique spirocyclic structure, which consists of two interconnected rings sharing a single atom. This compound is characterized by a bicyclic system that includes a nitrogen atom, contributing to its potential biological activity and pharmacological applications.
Chemical Structure and Properties
- Molecular Formula : C13H19N3
- CAS Number : 646055-90-5
- Structural Features :
- The spiro structure allows for unique steric and electronic properties.
- The presence of the pyridazine moiety enhances its interaction with biological targets.
The biological activity of Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)- primarily involves its interaction with various receptors and enzymes. Key mechanisms include:
- Receptor Binding : The compound has shown potential as a ligand for dopamine D1 receptors, which are crucial in the modulation of neurotransmitter systems involved in cognitive functions and mood regulation .
- Agonist Activity : It acts as an agonist for certain nicotinic acetylcholine receptors, which may contribute to cognitive enhancement effects observed in preclinical studies .
Pharmacological Applications
Research indicates several promising applications for this compound:
- Cognitive Enhancement : Studies suggest that compounds similar to Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] may improve cognitive function in models of schizophrenia and other cognitive impairments .
- Potential Antipsychotic Effects : Its interaction with dopamine receptors positions it as a candidate for further investigation in treating psychotic disorders .
Table 1: Summary of Biological Studies
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)- typically involves:
- Starting Materials : Azabicyclo[2.2.2]octane derivatives.
- Reagents : Pyrrolidine and bases such as sodium hydride.
- Conditions : Controlled temperature and pressure to facilitate the formation of the spiro compound.
Table 2: Comparison of Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane | Spiro compound | Antimicrobial properties |
| Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'h)-furo[2,3-b]pyridine | Spiro compound | Potential antipsychotic effects |
| Spiro[1-azabicyclo[2.2.2]octane-4,3'-pyrrolidine | Spiro compound | Neuroprotective effects |
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to resolve spiro-junction protons and confirm bicyclo-octane/pyrrolidine connectivity. DEPT-135 and 2D-COSY are used to assign quaternary carbons and coupling patterns (#user-content-evidence-7).
- X-ray Crystallography : Definitive proof of spiro geometry and absolute configuration, especially for chiral centers (#user-content-evidence-10).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and detect synthetic byproducts (#user-content-evidence-1).
Advanced: How can researchers address contradictory binding data in receptor affinity studies?
Methodological Answer :
Contradictions often arise from assay conditions or receptor subtypes:
- Receptor subtype selectivity : For example, R-PSOP binds NMUR2 (Ki = 52 nM) but not NMUR1 (Ki > 10 µM). Validate assays using subtype-specific cell lines or knockout models (#user-content-evidence-4).
- Functional vs. binding assays : Compare radioligand displacement (e.g., [3H]-epibatidine for nAChRs) with functional readouts (calcium mobilization, IP turnover) to distinguish antagonism vs. allosteric modulation (#user-content-evidence-6)(#user-content-evidence-8).
- Buffer optimization : Adjust pH, ionic strength, or cofactors (e.g., Ca2+ for NMUR2) to mimic physiological conditions (#user-content-evidence-4).
Basic: What pharmacological targets are associated with this spiro compound?
Methodological Answer :
Primary targets include:
- Nicotinic acetylcholine receptors (nAChRs) : α7 nAChR agonism/antagonism modulates cognitive function and pain pathways. Structural analogs (e.g., AZD0328) act as partial agonists but were discontinued due to adverse effects (#user-content-evidence-6)(#user-content-evidence-8).
- Neuromedin U receptors (NMURs) : R-PSOP is a selective NMUR2 antagonist, inhibiting NMU-evoked nociception in rat models (#user-content-evidence-4).
Advanced: What strategies mitigate off-target effects in in vivo studies of spiro compounds?
Q. Methodological Answer :
- Pharmacophore masking : Introduce prodrug moieties (e.g., esterase-labile groups) to reduce peripheral activity (#user-content-evidence-6).
- Dose-ranging studies : Use PK/PD modeling to establish therapeutic windows, as seen with α7 nAChR agonists showing dose-dependent CNS vs. cardiovascular effects (#user-content-evidence-8).
- Tissue-specific delivery : Nanoparticle encapsulation or intrathecal administration to limit systemic exposure (#user-content-evidence-4).
Basic: How are enantiomer-specific biological activities evaluated for this compound?
Q. Methodological Answer :
- Chiral separation : Resolve enantiomers via preparative HPLC and test individually in receptor-binding assays (#user-content-evidence-4).
- Stereochemical profiling : Compare circular dichroism (CD) spectra or optical rotation with synthesized standards (#user-content-evidence-10).
- In vitro functional assays : Assess potency differences using calcium flux (FLIPR) or electrophysiology (patch-clamp) (#user-content-evidence-6).
Advanced: What computational methods predict binding modes of spiro compounds to α7 nAChRs?
Q. Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with the α7 orthosteric site (e.g., Trp149, Tyr195) (#user-content-evidence-8).
- Molecular dynamics (MD) : Simulate ligand-receptor stability over 100+ ns trajectories to assess hydrogen bonding and hydrophobic packing (#user-content-evidence-10).
- Free-energy perturbation (FEP) : Calculate ΔΔG for enantiomer binding to rationalize activity differences (#user-content-evidence-4).
Basic: What in vitro assays are standard for evaluating spiro compound efficacy?
Q. Methodological Answer :
- Radioligand displacement : [3H]-MLA for α7 nAChR or [125I]-NMU for NMUR2 to determine Ki values (#user-content-evidence-4)(#user-content-evidence-6).
- Functional assays :
Advanced: How can researchers resolve low yields in spiro compound cyclization steps?
Q. Methodological Answer :
- Solvent optimization : Replace THF with toluene or acetone to enhance cyclization rates (#user-content-evidence-1).
- Catalytic additives : Use phase-transfer catalysts (e.g., TBAB) or microwave irradiation to accelerate ring closure (#user-content-evidence-9).
- Byproduct analysis : LC-MS or GC-MS to identify intermediates and adjust stoichiometry/temperature (#user-content-evidence-7).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
